molecular formula C13H24O4 B14397515 Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol CAS No. 89441-64-5

Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol

Cat. No.: B14397515
CAS No.: 89441-64-5
M. Wt: 244.33 g/mol
InChI Key: AWHJQPSAJKLZQL-UHFFFAOYSA-N
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Description

Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol is a complex organic compound with a unique structure that combines elements of acetic acid and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors to form the benzofuran ring structure.

    Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions, often using methyl iodide or similar reagents.

    Attachment of the Acetic Acid Moiety: The acetic acid group is typically introduced through esterification or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various physiological effects.

Properties

CAS No.

89441-64-5

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol

InChI

InChI=1S/C11H20O2.C2H4O2/c1-8-6-9(2)11(12)4-5-13-10(11,3)7-8;1-2(3)4/h8-9,12H,4-7H2,1-3H3;1H3,(H,3,4)

InChI Key

AWHJQPSAJKLZQL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2(CCOC2(C1)C)O)C.CC(=O)O

Origin of Product

United States

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